molecular formula C10H12F3N B1679916 Norfenfluramine CAS No. 1886-26-6

Norfenfluramine

Cat. No. B1679916
CAS RN: 1886-26-6
M. Wt: 203.2 g/mol
InChI Key: MLBHFBKZUPLWBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Norfenfluramine is a major metabolite of fenfluramine . It is synthesized in the liver by CYP1A2, CYP2B6, CYP2D6, CYP2C9, CYP2C19, and CYP3A4/5 . A study outlines the application of a new synthetic supported liquid extraction (SLE) sorbent for the quantitative determination of fenfluramine and norfenfluramine in mouse brain by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) .


Molecular Structure Analysis

Norfenfluramine has a molecular formula of C10H12F3N . Its molar mass is 203.208 g·mol −1 .


Chemical Reactions Analysis

Norfenfluramine can interact with 5-HT transporters to release 5-HT from neurons . It also increases dopamine and norepinephrine release in vitro .


Physical And Chemical Properties Analysis

Norfenfluramine has a molecular formula of C10H12F3N . Its molar mass is 203.208 g·mol −1 .

Scientific Research Applications

Serotonergic Effects and Mechanisms

Norfenfluramine, a metabolite of fenfluramine, demonstrates significant serotonergic activity. A study using human platelets as neuronal models indicated an increase in median platelet volume (MPV) in response to norfenfluramine, mediated via serotonin (subtype 2) receptors. This research provided the first demonstration using human tissue of the serotonergic action associated with norfenfluramine (Jagroop & Mikhailidis, 2000).

Vasoactive Properties

Norfenfluramine has been found to exhibit vasoactive properties, with the potential to increase blood pressure. This effect is mediated through 5-hydroxytryptamine (5-HT)2A receptors, as demonstrated in isometric contraction experiments and in vivo models (Ni et al., 2004).

Interaction with Monoamine Transporters

Research has shown that norfenfluramine interacts with monoamine transporters, particularly norepinephrine transporters. It has been observed to release norepinephrine and dopamine in the cortex, an effect that is at least partly mediated via norepinephrine transporters (Rothman et al., 2003).

Potential in Obesity Treatment

Norfenfluramine, as a direct 5-HT(2B/2C) receptor agonist, has been implicated in studies related to obesity treatment. Its hypophagic effects (reduction in food intake) have been associated with the mediation of 5-HT2C receptors (Vickers et al., 2001).

Effects on Platelet Serotonin Transport

In vitro studies have shown that norfenfluramine affects the transport of serotonin in human platelets. It inhibits the uptake of serotonin in platelets, a finding that might be relevant in understanding its cardiopulmonary toxicity (Johnson et al., 2003).

Role in Seizure Disorders

Norfenfluramine has been studied for its potential role in seizure disorders like Dravet syndrome. The efficacy of fenfluramine and norfenfluramine enantiomers in a zebrafish model of Dravet syndrome highlights their significant antiepileptic effects (Li et al., 2021).

Safety And Hazards

Norfenfluramine can cause serious side effects on the heart and lungs . The action of norfenfluramine on 5-HT 2B receptors on heart valves leads to a characteristic pattern of heart failure following proliferation of cardiac fibroblasts on the tricuspid valve, known as cardiac fibrosis . This side effect led to the withdrawal of fenfluramine as an anorectic agent worldwide .

properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6-7H,5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBHFBKZUPLWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60904717
Record name (+/-)-Norfenfluramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norfenfluramine

CAS RN

1886-26-6
Record name (±)-Norfenfluramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1886-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norfenfluramine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001886266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NORFENFLURAMINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43036
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Record name (+/-)-Norfenfluramine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORFENFLURAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/037A9J3PSW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

According to the method used in Examples 1 to 14 but using 1-(2-trifluoromethylphenyl)-2-aminopropane, and 1-(4-trifluoromethylphenyl)-2-aminopropane, instead of 1-(3-trifluoromethylphenyl)-2-aminopropane, there were obtained the corresponding N-[1-(2-trifluoromethylphenyl) prop-2-yl] glycinates and N-[1-(4-trifluoromethylphenyl) prop-2-yl] glycinates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,700
Citations
JT Welch, DS Lim - Bioorganic & medicinal chemistry, 2007 - Elsevier
The trifluoromethyl group of fluoxetine 1 and fenfluramine and norfenfluramine, 2 and 3, was substituted by the pentafluorosulfanyl group. On examination of the efficacy of the …
Number of citations: 142 www.sciencedirect.com
RB Rothman, RD Clark, JS Partilla… - Journal of Pharmacology …, 2003 - ASPET
… norfenfluramine elevates extracellular levels of 5-HT, NE, and DA in rat frontal cortex. The effects of (+)-norfenfluramine … cortex, and (+)-norfenfluramine likely contributes to these effects. …
Number of citations: 76 jpet.aspetjournals.org
W Ni, MW Li, K Thakali, GD Fink, SW Watts - Journal of Pharmacology and …, 2004 - ASPET
… )-norfenfluramine, has affinity for 5-hydroxytryptamine (5-HT) 2A and 5-HT 2B receptors. We tested the hypothesis that (+)-norfenfluramine … that (+)-norfenfluramine is vasoactive and has …
Number of citations: 22 jpet.aspetjournals.org
M Gobbi, A Parazzoli, T Mennini - Naunyn-Schmiedeberg's archives of …, 1998 - Springer
… , (+)-norfenfluramine was more potent than the parent drug in inducing dopamine release. In order to investigate whether (+)-norfenfluramine … why (+)-norfenfluramine has these different …
Number of citations: 14 link.springer.com
P Martin, M Czerwiński, PB Limaye… - Pharmacology …, 2022 - Wiley Online Library
… To assess risk of drug interaction affecting pharmacokinetics of FFA and its major metabolite, norfenfluramine (nFFA), we conducted in vitro metabolite characterization, reaction …
Number of citations: 6 bpspubs.onlinelibrary.wiley.com
SP Vickers, CT Dourish, GA Kennett - Neuropharmacology, 2001 - Elsevier
The present series of studies is the first to investigate the pharmacological mechanisms underlying d-fenfluramine- and d-norfenfluramine-induced hypophagia in the rat using highly …
Number of citations: 255 www.sciencedirect.com
E Borroni, A Ceci, S Garattini… - Journal of …, 1983 - Wiley Online Library
The abilities of d‐fenfluramine (d‐F) and that of d‐norfenfluramine (d‐NF) to inhibit [ 3 H]serotonin ([ 3 H]5‐HT) accumulation in normal and reserpinized synaptosomes were compared …
Number of citations: 88 onlinelibrary.wiley.com
MP Johnson, DE Nichols - Pharmacology Biochemistry and Behavior, 1990 - Elsevier
… It was anticipated that if norfenfluramine is critically involved … amine (24), d-norfenfluramine would also have to be more … of fenfluramine and norfenfluramine was examined. One week …
Number of citations: 61 www.sciencedirect.com
S Caccia, I Conforti, J Duchier, S Garattini - European journal of clinical …, 1985 - Springer
The kinetics of accumulation and elimination of d- and l-fenfluramine (F) and norfenfluramine (NF) have been studied in 8 young healthy volunteers given daily doses of 60 mg of sugar-…
Number of citations: 52 link.springer.com
CLE Broekkamp, AJM Weemaes… - Journal of Pharmacy …, 1975 - academic.oup.com
… of fenfluramine could be due to its metabolite norfenfluramine. Samanin, Ghezzi & others (1972… its metabolite norfenfluramine by injections of small amounts directly into the brain of rats. …
Number of citations: 21 academic.oup.com

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